molecular formula C27H25N3O2 B2847134 7,8-Dimethoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline CAS No. 866728-33-8

7,8-Dimethoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline

Cat. No.: B2847134
CAS No.: 866728-33-8
M. Wt: 423.516
InChI Key: IUSXOTIUIAHXFB-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C27H25N3O2 and its molecular weight is 423.516. The purity is usually 95%.
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Scientific Research Applications

Supramolecular Aggregation

The study by Portilla et al. (2005) highlights the impact of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines. This research delves into how molecular modifications influence the formation of complex three-dimensional frameworks, contributing to our understanding of molecular assembly processes (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).

Green Synthesis Methods

Khumalo et al. (2019) introduced a green, microwave-assisted synthesis protocol for pyrazolo-[3,4-b]-quinolines, showcasing an eco-friendly approach to synthesizing these compounds with high yields and selectivity. This method emphasizes the importance of sustainable practices in chemical synthesis (Khumalo, Maddila, Maddila, & Jonnalagadda, 2019).

Optical and Photophysical Properties

Mu et al. (2010) explored the reversible quenching of fluorescence from pyrazolo[3,4-b]quinoline derivatives, providing insights into their potential applications in light-emitting devices. This research contributes to the development of organic fluorescent materials with high efficiency and stability (Mu, He, Kong, Hui, Xu, Liang, Jing, Danel, & Kulig, 2010).

Heterocyclic Chemistry and Drug Design

Abad et al. (2021) synthesized a novel isoxazolequinoxaline derivative, demonstrating its potential as an anti-cancer drug through structural analysis, molecular dynamics, and docking studies. This work highlights the role of quinoxaline derivatives in pharmaceutical applications, offering a foundation for developing new therapeutic agents (Abad, Sallam, Al-Ostoot, Khamees, Al-Horaibi, SridharM., Khanum, Madegowda, Hafi, Mague, Essassi, & Ramli, 2021).

Catalytic Synthesis

Marjani et al. (2015) reported a tin(II) chloride-catalyzed synthesis of pyrazolo[5,4-b]quinolines under solvent-free conditions, emphasizing a simplified and environmentally benign approach to obtaining these compounds. This research provides valuable insights into catalytic reactions and their applications in synthesizing heterocyclic compounds (Marjani, Khalafy, Salami, & Mohammadlou, 2015).

Properties

IUPAC Name

7,8-dimethoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2/c1-17-5-9-19(10-6-17)15-30-16-22-26(20-11-7-18(2)8-12-20)28-29-27(22)21-13-24(31-3)25(32-4)14-23(21)30/h5-14,16H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSXOTIUIAHXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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